molecular formula C22H18ClN5O2 B14990434 (4-chlorophenyl){5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone

(4-chlorophenyl){5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone

Cat. No.: B14990434
M. Wt: 419.9 g/mol
InChI Key: UWYJFOPXAKNXRX-UHFFFAOYSA-N
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Description

(4-chlorophenyl){5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone is a complex organic compound that features a triazole ring, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl){5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone typically involves multiple steps, starting with the preparation of the triazole ring One common method involves the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl){5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amino derivative.

Scientific Research Applications

Chemistry

In chemistry, (4-chlorophenyl){5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Researchers are particularly interested in its potential as an antifungal or antibacterial agent.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties make it a versatile tool in various industrial applications.

Mechanism of Action

The mechanism of action of (4-chlorophenyl){5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4-chlorophenyl){5-[(4-methoxybenzyl)amino]-3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl}methanone: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.

    (4-chlorophenyl){5-[(4-methoxybenzyl)amino]-3-(pyridin-4-yl)-1H-1,2,4-triazol-1-yl}methanone: Similar structure but with a pyridin-4-yl group instead of pyridin-3-yl.

Uniqueness

The uniqueness of (4-chlorophenyl){5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H18ClN5O2

Molecular Weight

419.9 g/mol

IUPAC Name

(4-chlorophenyl)-[5-[(4-methoxyphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]methanone

InChI

InChI=1S/C22H18ClN5O2/c1-30-19-10-4-15(5-11-19)13-25-22-26-20(17-3-2-12-24-14-17)27-28(22)21(29)16-6-8-18(23)9-7-16/h2-12,14H,13H2,1H3,(H,25,26,27)

InChI Key

UWYJFOPXAKNXRX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NN2C(=O)C3=CC=C(C=C3)Cl)C4=CN=CC=C4

Origin of Product

United States

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